molecular formula C24H19F3N2O4S B332651 ETHYL 2-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B332651
M. Wt: 488.5 g/mol
InChI Key: WUAJWEFXSPNBSR-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Scientific Research Applications

Ethyl 2-[2-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .

Properties

Molecular Formula

C24H19F3N2O4S

Molecular Weight

488.5 g/mol

IUPAC Name

ethyl (2Z)-2-[[2-(difluoromethoxy)phenyl]methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H19F3N2O4S/c1-3-32-22(31)19-13(2)28-24-29(20(19)14-8-10-16(25)11-9-14)21(30)18(34-24)12-15-6-4-5-7-17(15)33-23(26)27/h4-12,20,23H,3H2,1-2H3/b18-12-

InChI Key

WUAJWEFXSPNBSR-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=CC=C4OC(F)F)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=CC=C4OC(F)F)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=CC=C4OC(F)F)S2)C

Origin of Product

United States

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